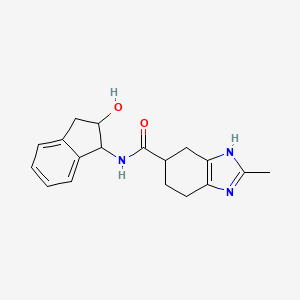

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Description

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound featuring a unique fusion of structural motifs:

- A tetrahydro-1H-1,3-benzodiazole core, a six-membered ring with two nitrogen atoms at positions 1 and 3, contributing to electron-rich aromaticity and conformational rigidity.

- A methyl substituent at the 2-position of the benzodiazole ring, which may influence steric effects and metabolic stability.

- A carboxamide linker connecting the indene and benzodiazole units, offering hydrogen-bonding capabilities and structural flexibility.

Propriétés

IUPAC Name |

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-10-19-14-7-6-12(8-15(14)20-10)18(23)21-17-13-5-3-2-4-11(13)9-16(17)22/h2-5,12,16-17,22H,6-9H2,1H3,(H,19,20)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGRAPIHZGZSEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CC(CC2)C(=O)NC3C(CC4=CC=CC=C34)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves multiple steps. One common approach is the condensation of 2-hydroxy-2,3-dihydro-1H-inden-1-ylamine with 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play crucial roles in binding to enzymes or receptors, modulating their activity. The indane and benzodiazole moieties contribute to the compound’s overall stability and reactivity, enabling it to participate in various biochemical processes.

Comparaison Avec Des Composés Similaires

Table 1: Key Attributes of the Target Compound vs. Analogs

| Compound Class | Core Structure | Key Substituents | logP (Predicted) | Hydrogen-Bonding Capacity | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | Tetrahydrobenzodiazole | 2-hydroxy-indenyl, 2-methyl | ~2.1* | High (OH, NH, CO-NH) | Enzyme inhibition, CNS targets |

| N-(2,3-dihydroindenyl)benzamides (B2–B10) | Benzamide | Methoxy, Halogens, Cyano | ~2.5–3.5* | Moderate (CO-NH, OMe) | Antimicrobial, Anticancer |

| Benzimidazole Inhibitors (e.g., Compound 25) | Benzimidazole | 5-hydroxy-indole | ~3.0* | High (OH, NH) | IDO1 inhibition |

| Triazolopyrimidines | Triazolopyrimidine | Chlorophenyl, Thiophene | ~2.8* | Moderate (N, Cl) | Kinase inhibition |

*Estimated based on substituent contributions.

Critical Analysis

- Solubility : The 2-hydroxy group on the indene ring improves aqueous solubility relative to halogenated analogs (e.g., B5–B8) but may reduce membrane permeability.

- Synthetic Complexity : The tetrahydrobenzodiazole core likely requires multi-step synthesis, similar to the benzothiazoles in , whereas benzamides () are more straightforward to prepare.

Activité Biologique

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological effects and mechanisms of action.

Structure and Composition

The compound has the following chemical formula:

It features a complex structure that includes an indene moiety and a benzodiazole ring. The compound's IUPAC name is:

(2R)-N'-hydroxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-[(3-hydroxyphenyl)methyl]butanediamide .

Molecular Weight

The average molecular weight of the compound is approximately 370.40 g/mol .

Antioxidant Activity

The compound may possess antioxidant properties based on its structural components. Compounds derived from the indene structure have shown promise as antioxidants in various studies. For example, derivatives synthesized through specific reactions have been reported to inhibit oxidative stress markers effectively .

Antiviral Potential

Recent studies highlight the antiviral potential of N-Heterocycles, including compounds similar to the target compound. These derivatives have been found to inhibit viral replication in vitro, particularly against RNA viruses such as hepatitis C . While direct evidence for this specific compound's antiviral activity is not yet available, its structural similarities to known antiviral agents warrant further investigation.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar frameworks exhibit dose-dependent biological activities. For instance, N-benzenesulfonyl derivatives showed significant growth inhibition against Trypanosoma cruzi, with effective concentrations leading to over 50% reduction in parasite numbers . Although specific data on the target compound are lacking, these findings imply that it may share similar biological mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of compounds in this class often correlates with their structural features. The presence of hydroxyl groups and specific ring structures can enhance binding affinity to biological targets and improve pharmacological efficacy . Further SAR studies are necessary to elucidate the precise mechanisms by which this compound exerts its effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.